molecular formula C26H22N2O4S B2693533 N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 315248-86-3

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2693533
CAS No.: 315248-86-3
M. Wt: 458.53
InChI Key: AZNAIRKXJZBYJB-UHFFFAOYSA-N
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Description

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide: is a complex organic compound that features a combination of indoline, sulfonyl, phenyl, naphthalene, and acetamide groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

    Coupling with 4-Aminophenyl Acetic Acid: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminophenyl acetic acid in the presence of a base such as triethylamine to form N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid.

    Esterification with Naphthalen-2-ol: The N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid is esterified with naphthalen-2-ol using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and naphthalene moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Anti-inflammatory: Potential anti-inflammatory properties due to the presence of sulfonyl and acetamide groups.

    Anticancer: Investigation into its ability to inhibit cancer cell growth.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporation into polymers to modify their physical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(indolin-1-ylsulfonyl)phenyl)acetamide: Lacks the naphthalen-2-yloxy group.

    N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a naphthalen-2-yloxy group.

Uniqueness

    Structural Complexity: The combination of indoline, sulfonyl, phenyl, naphthalene, and acetamide groups makes it unique.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c29-26(18-32-23-12-9-19-5-1-2-7-21(19)17-23)27-22-10-13-24(14-11-22)33(30,31)28-16-15-20-6-3-4-8-25(20)28/h1-14,17H,15-16,18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNAIRKXJZBYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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